molecular formula C9H12N4S B15253365 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine

1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B15253365
M. Wt: 208.29 g/mol
InChI Key: NVSXVQPWFSSOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine is a novel chemical entity designed for research applications, featuring a molecular scaffold that combines two privileged structures in medicinal chemistry: a pyrazol-3-amine and a dimethylthiazole ring. The pyrazoline core is a well-documented nitrogen-containing heterocycle known to possess a diverse spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties . The thiazole ring is a ubiquitous component in FDA-approved drugs and bioactive molecules, contributing to various pharmacological effects such as antimicrobial, antiviral, and anticancer activities . The specific fusion of these rings in this compound creates a unique structure with potential as a key intermediate or scaffold for developing new therapeutic agents. Researchers can explore its application in hit-to-lead optimization campaigns, particularly in oncology, infectious diseases, and central nervous system (CNS) disorder research. Its mechanism of action is likely multi-factorial and target-dependent, potentially involving enzyme inhibition or receptor modulation, a common trait of such heterocyclic hybrids. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. The buyer assumes all responsibility for confirming compound identity and purity and for its safe handling and use in compliance with all applicable local and national regulations.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C9H12N4S/c1-6-7(2)14-9(11-6)5-13-4-3-8(10)12-13/h3-4H,5H2,1-2H3,(H2,10,12)

InChI Key

NVSXVQPWFSSOAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN2C=CC(=N2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with hydrazine to form the pyrazole ring. The final step involves the coupling of the two rings under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Step 1: Pyrazole Ring Formation

Pyrazole rings are often formed via cyclization reactions. For example, condensation of β-keto esters with hydrazines under acidic or basic conditions can yield pyrazole derivatives . In the case of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine , the pyrazole core may be synthesized first, followed by functionalization.

Step 3: Coupling Pyrazole and Thiazole Moieties

The methylene bridge between the pyrazole and thiazole rings implies alkylation or nucleophilic substitution reactions. For instance, a pyrazole derivative with a reactive hydrogen (e.g., at position 3) could undergo alkylation with a thiazole hydrazine or isothiocyanate intermediate . Patent examples describe analogous couplings using isothiocyanates and hydrazides, followed by purification steps .

Step 4: Functional Group Modifications

Post-coupling modifications may include oxidation, reduction, or substitution. For example:

  • Oxidation : Conversion of alcohols to carbonyl groups using reagents like 2-iodoxybenzoic acid (IBX) .

  • Reduction : LiAlH₄-mediated reduction of esters to alcohols .

  • Amidation : Reaction of nitriles with H₂S gas to form carbothioamides .

Reaction Mechanisms

Key reaction mechanisms for related heterocycles include:

Reaction Type Mechanism Reagents/Conditions Example
Ester to Alcohol Nucleophilic substitution of ester oxygen by hydride (LiAlH₄)LiAlH₄, diethyl ether, 0°CSynthesis of (1,5-diphenyl-1H-pyrazol-3-yl)methanol
Alcohol to Aldehyde Oxidation via IBX (selective oxidation of alcohols to carbonyls)IBX, DMSO, 0–20°CConversion of (1,5-diphenyl-1H-pyrazol-3-yl)methanol to carbaldehyde
Nitrile Formation Reaction of aldehydes with iodine and ammonia (Stoermer synthesis)Iodine, NH₃, THF, ambient temperatureSynthesis of 1,5-diphenyl-1H-pyrazole-3-carbonitrile
Carbothioamide Formation Reaction of nitriles with H₂S gas (hydrogen sulfide) under basic conditionsH₂S gas, pyridine, room temperatureSynthesis of 1,5-diphenyl-1H-pyrazole-3-carbothioamide

Analytical Characterization

The characterization of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine would involve standard analytical techniques:

Method Purpose Key Observations
NMR Spectroscopy Structural confirmation (e.g., aromatic protons, methyl groups)δ 2.4–3.0 ppm (methyl groups), δ 7.0–8.5 ppm (aromatic H)
IR Spectroscopy Functional group identification (e.g., NH, C=N)NH stretch (~3200–3500 cm⁻¹), C=N stretch (~1600 cm⁻¹)
Mass Spectrometry Molecular weight verificationM⁺ peak at m/z 208.29 (molecular ion)

Scientific Research Applications

1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Key Features/Applications Evidence Source
Target Compound 1: (Dimethyl-1,3-thiazol-2-YL)methyl; 3: NH₂ C₉H₁₂N₄S 224.29 (est.) Combines thiazole lipophilicity with pyrazole hydrogen bonding -
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine 1: 4-(4-methylphenyl)-thiazol-2-yl; 5: NH₂; 3: CH₃ C₁₄H₁₄N₄S 286.35 Enhanced aromaticity from p-tolyl group; potential kinase inhibition
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 1: (3-chlorothiophen-2-yl)methyl; 3: NH₂; 5: CH₃ C₉H₁₀ClN₃S 227.71 Chlorothiophene enhances electrophilicity; possible antimicrobial activity
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine 1: (1-methylpyrazol-3-yl)methyl; 4: NH₂ C₇H₁₀N₆ 178.20 Pyrazole-pyrazole motif; potential CNS activity
1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine 1: (2-methylbenzyl); 3: NH₂ C₁₁H₁₃N₃ 187.24 Simple benzyl substituent; foundational for SAR studies

Physicochemical and Pharmacological Properties

  • Lipophilicity : The dimethylthiazole in the target compound likely increases lipophilicity (logP ~2.5–3.0) compared to benzyl derivatives (logP ~2.0) . However, adamantyl-substituted pyrazoles () show even higher logP values, highlighting substituent-dependent trends .
  • Hydrogen Bonding : The pyrazol-3-amine group enables hydrogen bonding, critical for target engagement. Derivatives with bulkier substituents (e.g., p-tolyl-thiazole in ) may reduce solubility but enhance membrane permeability .
  • Biological Activity : Thiazole-containing analogues () are often explored for kinase inhibition or antimicrobial effects. In contrast, benzyl-substituted pyrazoles () serve as intermediates in drug discovery .

Biological Activity

1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the following chemical formula: C15H18N4OSC_{15}H_{18}N_{4}OS with a molecular weight of 302.39 g/mol. Its structure features a pyrazole ring substituted with a dimethylthiazole group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole structure have shown effectiveness against various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Inhibition of cell proliferation
Breast CancerMDA-MB-231Induction of apoptosis
Liver CancerHepG2Growth inhibition
Prostate CancerLNCaPCell cycle arrest

In vitro studies indicated that 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine significantly inhibited the growth of these cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine:

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus0.22 µg/mLStrong inhibition
Escherichia coli0.25 µg/mLModerate inhibition
Candida albicans0.30 µg/mLEffective against fungal strains

The results indicated that the compound had potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory effects. It was found to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), showcasing its potential in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A combination therapy involving 1H-pyrazole derivatives showed enhanced cytotoxicity when used alongside doxorubicin in MDA-MB-231 cells. This synergy suggests a promising approach for improving treatment outcomes in resistant breast cancer subtypes .
  • Antimicrobial Resistance : In a study focusing on drug-resistant strains of Staphylococcus aureus, the pyrazole derivative demonstrated significant biofilm inhibition and bactericidal activity, indicating its potential as a treatment option for resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.